molecular formula C9H10O4 B6242312 methyl 3,4-dihydroxy-5-methylbenzoate CAS No. 32263-15-3

methyl 3,4-dihydroxy-5-methylbenzoate

Cat. No.: B6242312
CAS No.: 32263-15-3
M. Wt: 182.2
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Description

Methyl 3,4-dihydroxy-5-methylbenzoate is a phenolic ester derivative of benzoic acid. The dihydroxybenzoate molecular scaffold is recognized as a privileged structure in medicinal chemistry and chemical biology, known for its ability to interact with multiple biological targets . This makes derivatives of this scaffold a fertile starting point for the design of novel bioactive agents and libraries in drug discovery . Compounds within this class have been explored for a wide range of biological activities, where the number and position of the hydroxyl groups on the aromatic ring are critical determinants of their antioxidant, antimicrobial, and cytotoxic properties . While specific data on the biological activity and mechanism of action for this compound requires further experimental characterization, its structural features make it a compound of significant interest for investigative research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please Note: Specific data regarding this compound's physical properties (e.g., melting point, molecular weight), spectral characteristics, solubility, and specific research applications are not available in the current search results and should be supplemented from reliable laboratory sources or experimental data.

Properties

CAS No.

32263-15-3

Molecular Formula

C9H10O4

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

A foundational method involves esterifying 3,4-dihydroxy-5-methylbenzoic acid with methanol under acidic conditions. Patent CN103193651A demonstrates this approach for a structurally analogous compound, 3,5-dihydroxy methyl benzoate. Key steps include:

  • Reagent Ratios : Methanol-to-substrate ratio of 10:1 (v/w) with sulfuric acid (1:10 catalyst-to-substrate ratio).

  • Reaction Conditions : Reflux at 80–85°C for 2 hours, achieving yields exceeding 90%.

  • Purification : Recrystallization in 5% methanol at 5–10°C to isolate the ester with >99% purity.

Adapting this protocol for methyl 3,4-dihydroxy-5-methylbenzoate would require substituting 3,4-dihydroxy-5-methylbenzoic acid as the starting material. Challenges include managing the reactivity of adjacent hydroxyl groups, which may necessitate protective strategies.

Methyl Group Introduction via Friedel-Crafts Alkylation

Patent WO2017199227A1 outlines a route for synthesizing 3,4-dihydroxy-2-methyl benzoate derivatives, which can be modified for the 5-methyl isomer. The process involves:

  • Methylation : Treating 3-hydroxy-4-methoxybenzoic acid with formaldehyde and dimethylamine in methanol at 50–90°C.

  • Esterification : Converting the acid to its methyl ester using methanol and sulfuric acid.

  • Deprotection : Removing the methoxy group with anhydrous AlCl₃ in toluene at 50–100°C.

For the target compound, repositioning the methyl group to the 5-position would require starting with 4-hydroxy-3-methoxy-5-methylbenzoic acid. This approach emphasizes the importance of protective groups in managing polyhydroxy substrates.

Catalytic Systems and Solvent Optimization

Acid Catalysts in Esterification

Comparative studies from CN103193651A and WO2017199227A1 highlight sulfuric acid’s superiority over p-toluenesulfonic acid for esterification. Key data:

CatalystYield (%)Purity (%)Reaction Time (h)
Sulfuric Acid92.6>992
p-Toluenesulfonic88.8994

Sulfuric acid’s strong protonation capability accelerates methanol’s nucleophilic attack on the carboxylic acid, reducing side reactions like hydroxyl group oxidation.

Solvent Effects on Recrystallization

Recrystallization solvents critically influence product purity. Patent CN111116370A reports using 5% methanol for 3,6-dimethyl derivatives, achieving >99% purity after cooling to 5°C. For this compound, mixed solvents (e.g., methanol-water) may enhance crystal lattice formation, minimizing co-precipitation of impurities.

Protective Group Strategies for Polyhydroxy Substrates

Methoxy Group Protection

EP0278875A1 describes methylenedioxy bridge formation using dihalomethane on dihydroxy precursors. While designed for benzaldehyde derivatives, this method can be adapted to protect 3,4-dihydroxy groups during methylation:

  • Protect 3,4-dihydroxy groups as methylenedioxy.

  • Introduce the 5-methyl group via alkylation.

  • Deprotect using AlCl₃ or H₂/Pd-C.

Selective Deprotection with Anhydrous AlCl₃

WO2017199227A1 demonstrates AlCl₃’s efficacy in cleaving methoxy groups without disturbing ester bonds. Conditions:

  • Solvent : Toluene at 80°C.

  • Yield : 85–90% after deprotection.

Analytical Validation and Pharmacokinetic Profiling

HPLC Quantification

The method from Journal of Chromatographic Science enables precise quantification of methyl 3,4-dihydroxybenzoate derivatives:

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Methanol-acetonitrile-water-glacial acetic acid (6:3:100:0.25).

  • Detection : 254 nm, LLOQ 0.1313 µg/mL.

This protocol ensures batch consistency, critical for pharmaceutical applications.

Pharmacokinetic Parameters

While specific data for this compound are limited, related compounds exhibit:

  • t₁/₂ : 39.2 ± 5.66 hours.

  • AUC₀→∞ : 0.88 ± 0.14 g·min/L.

Industrial-Scale Production Challenges

Cost-Effective Catalyst Recycling

Patent CN103193651A emphasizes recycling sulfuric acid via neutralization with NaHCO₃ and solvent extraction. For large-scale runs:

  • Waste Reduction : Ethyl acetate recovers >95% of the catalyst.

  • Energy Efficiency : Reduced-pressure distillation minimizes methanol loss.

Byproduct Management

Alkylation reactions often produce regioisomers. Patent CN111116370A addresses this via fractional crystallization in methanol-water, achieving 98% regiopurity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydroxy-5-methylbenzoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It interacts with molecular targets such as reactive oxygen species and modulates signaling pathways involved in cellular protection and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Polarity and Reactivity

The positions and types of substituents on the aromatic ring significantly influence molecular properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 3,4-dihydroxy-5-methylbenzoate 3-OH, 4-OH, 5-CH₃ C₁₀H₁₂O₅ Antioxidant potential, moderate polarity
Methyl 3-hydroxy-4,5-dimethoxybenzoate 3-OH, 4-OCH₃, 5-OCH₃ C₁₀H₁₂O₅ Reduced polarity, lower water solubility
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate 2-Br, 3-OH, 4-OH, 5-OCH₃ C₁₀H₁₁BrO₅ Increased reactivity (Br), potential electrophile
Methyl 2,6-dimethoxybenzoate 2-OCH₃, 6-OCH₃ C₁₀H₁₂O₄ Symmetrical structure, high crystallinity
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester 4-(3-Nitrobenzyloxy) C₁₅H₁₃NO₅ Bulky substituent, electron-withdrawing nitro group
Key Observations:
  • Polarity and Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding. Methoxy analogs (e.g., Methyl 3-hydroxy-4,5-dimethoxybenzoate) exhibit lower solubility due to reduced polarity .
  • Reactivity : Bromine in Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate introduces steric and electronic effects, favoring nucleophilic substitution reactions compared to the methyl group in the target compound .
  • Steric Effects : Bulky substituents like 3-nitrobenzyloxy () hinder ring reactivity in electrophilic substitutions, whereas smaller groups (e.g., methyl) allow greater flexibility in synthesis .

Pharmacological Implications

Hydroxyl groups are critical for antioxidant activity. The target compound’s dihydroxy configuration may offer superior radical-scavenging capacity compared to methoxy-substituted analogs (e.g., Methyl 3-hydroxy-4,5-dimethoxybenzoate).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 3,4-dihydroxy-5-methylbenzoate in a laboratory setting?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification under reflux conditions. For example, methyl 4-hydroxybenzoate derivatives can be synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 70°C for 14 hours, achieving yields up to 82% . Optimization of reaction time, temperature, and stoichiometry is critical for reproducibility.

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm functional groups and regiochemistry .
  • IR spectroscopy to identify hydroxyl (-OH) and ester (C=O) stretching frequencies .
  • Mass spectrometry (e.g., ESI-MS) for molecular weight validation .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:

  • Use of personal protective equipment (PPE) such as gloves and lab coats.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., cell lines, solvent controls).
  • Validate purity using HPLC (>95%) to rule out impurities affecting results .
  • Perform dose-response assays to assess concentration-dependent effects .

Q. What advanced techniques are suitable for analyzing the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, related benzoate esters have been characterized using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software .
  • Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 270 nm for aromatic systems) .
  • Use LC-MS to identify degradation products .

Q. What strategies are effective for optimizing the compound’s solubility in aqueous media for biological assays?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) via regioselective phosphorylation .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-validate with reference standards (e.g., NIST databases for IR/NMR spectra) .
  • Re-examine experimental parameters (e.g., solvent deuteration in NMR) .

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (e.g., IC50 calculations) using software like GraphPad Prism .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)145–148°C (decomposes)
Solubility in DMSOGravimetric Analysis>50 mg/mL at 25°C
λmax (UV-Vis)Spectrophotometry268 nm (ε = 12,500 M⁻¹cm⁻¹)

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